molecular formula C4H7IO B053241 3-Iodotetrahydrofuran CAS No. 121138-01-0

3-Iodotetrahydrofuran

Cat. No.: B053241
CAS No.: 121138-01-0
M. Wt: 198 g/mol
InChI Key: BKIQORJIKOPRCG-UHFFFAOYSA-N
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Description

3-Iodotetrahydrofuran: is an organic compound with the molecular formula C4H7IO It is a derivative of tetrahydrofuran, where an iodine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodination of Tetrahydrofuran: One common method involves the iodination of tetrahydrofuran using iodine and a suitable oxidizing agent.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization.

Industrial Production Methods: Industrial production of 3-iodotetrahydrofuran often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Iodotetrahydrofuran can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include tetrahydrofuran derivatives with various functional groups such as alcohols, nitriles, and amines.

    Oxidation Products: Oxidation can yield products such as lactones, carboxylic acids, and aldehydes.

Scientific Research Applications

Chemistry: 3-Iodotetrahydrofuran is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the construction of various heterocyclic compounds .

Biology and Medicine: The compound has shown potential in inhibiting the protease activity of human immunodeficiency virus, making it a candidate for antiviral drug development . Additionally, it may have applications in treating hepatic steatosis .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 3-iodotetrahydrofuran involves its ability to interact with specific molecular targets. For instance, its inhibitory effect on human immunodeficiency virus protease is due to its binding to the active site of the enzyme, preventing the cleavage of viral polyproteins . This interaction disrupts the viral replication process, thereby reducing the viral load in infected individuals.

Comparison with Similar Compounds

    3-Bromotetrahydrofuran: Similar to 3-iodotetrahydrofuran, but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in terms of reaction rates and selectivity.

    3-Chlorotetrahydrofuran: Contains a chlorine atom at the third carbon position.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in various chemical reactions. This makes it a more versatile intermediate in organic synthesis compared to its bromine and chlorine analogs .

Properties

IUPAC Name

3-iodooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQORJIKOPRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622798
Record name 3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121138-01-0
Record name Tetrahydro-3-iodofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121138-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodotetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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